molecular formula C17H14F3NO B5912014 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one

Cat. No. B5912014
M. Wt: 305.29 g/mol
InChI Key: BOJOHEZDNPHENG-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one, also known as EF24, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the family of chalcones, which are natural products that have been identified as having various biological activities.

Mechanism of Action

The mechanism of action of 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one is not fully understood, but it is believed to act through various pathways such as the inhibition of NF-κB signaling, the activation of the Nrf2 pathway, and the modulation of the PI3K/Akt/mTOR pathway. These pathways are involved in various cellular processes such as inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and inducing cell death in cancer cells. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one in lab experiments is that it is a synthetic compound, which allows for better control over the purity and concentration of the compound. However, one limitation is that this compound has been found to have low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one involves the reaction of 1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one with trifluoroacetamide in the presence of a base. The resulting compound is then reduced to this compound using a palladium catalyst and hydrogen gas.

Scientific Research Applications

1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-cancer properties by inducing cell death in cancer cells and inhibiting the growth and spread of tumors. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-1-phenyl-3-[3-(trifluoromethyl)anilino]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c1-12(10-16(22)13-6-3-2-4-7-13)21-15-9-5-8-14(11-15)17(18,19)20/h2-11,21H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJOHEZDNPHENG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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